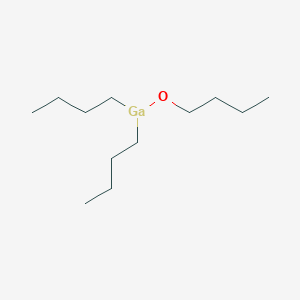![molecular formula C12H17NSSi B14317783 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole CAS No. 111981-96-5](/img/structure/B14317783.png)
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole can be achieved through several methods. One common approach involves the treatment of ethyl bromoacetate with zinc, followed by reaction with chlorotrimethylsilane and subsequent reduction with lithium aluminum hydride or borane-tetrahydrofuran . Another method includes the hydroboration/oxidation or oxymercuration/demercuration of vinyltrimethylsilane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of Grignard reagents and paraformaldehyde is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include chlorotrimethylsilane, lithium aluminum hydride, borane-tetrahydrofuran, and Grignard reagents . Reaction conditions vary but often involve controlled temperatures and specific catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing the compound to participate in selective reactions. The benzothiazole ring can interact with various enzymes and receptors, influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethanol: Used as a protecting reagent for carboxyl and phosphate groups.
4-(2-Acetylamino-1-(trimethylsilyloxy)ethyl)phenol, trimethylsilyl ether: Similar in structure and used in similar applications.
Uniqueness
2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole is unique due to its combination of a benzothiazole ring and a trimethylsilyl group. This combination provides both stability and reactivity, making it valuable in various chemical and industrial applications.
Propiedades
Número CAS |
111981-96-5 |
|---|---|
Fórmula molecular |
C12H17NSSi |
Peso molecular |
235.42 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-2-yl)ethyl-trimethylsilane |
InChI |
InChI=1S/C12H17NSSi/c1-9(15(2,3)4)12-13-10-7-5-6-8-11(10)14-12/h5-9H,1-4H3 |
Clave InChI |
VAAWAVWJXSYNHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2S1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


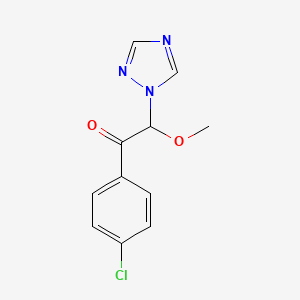
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
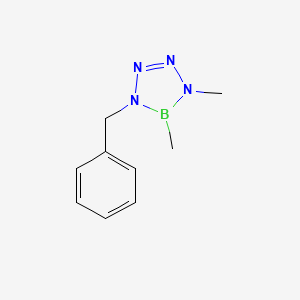
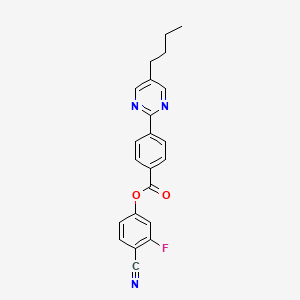
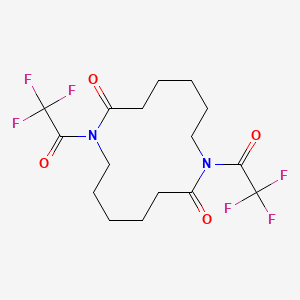
![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
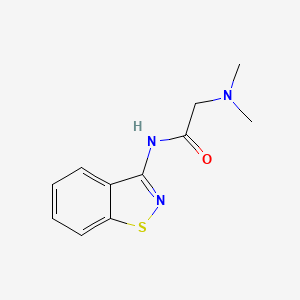

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
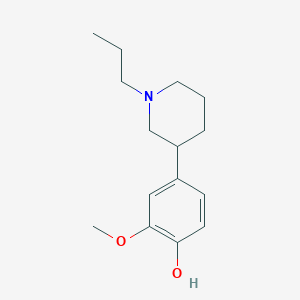
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
